
1-(4-Ethylphenyl)-4,4-difluorobutane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Ethylphenyl)-4,4-difluorobutane-1,3-dione, commonly known as EFBD, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. EFBD is a ketone derivative that is widely used in the synthesis of various organic compounds.
Scientific Research Applications
Luminescence Probes for Bilirubin Detection
A study by Yang et al. (2018) explores the synthesis and application of europium(III) complexes with different β-diketone-derived ligands, including structures similar to 1-(4-Ethylphenyl)-4,4-difluorobutane-1,3-dione, as luminescence probes for the selective detection of total bilirubin in serum samples. This application demonstrates the potential of such compounds in developing sensitive and reliable diagnostic tools for healthcare purposes (Yang et al., 2018).
Antibacterial and Antioxidant Agents
Ejidike and Ajibade (2015) describe the synthesis, characterization, and biological evaluation of metal(II) complexes of Schiff bases derived from similar β-diketone compounds. These complexes exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antioxidant properties, highlighting their potential in medicinal chemistry (Ejidike & Ajibade, 2015).
Structural and Thermal Properties
Research by Mahmudov et al. (2011) investigates the structural and thermal properties of cyano-substituted azoderivatives of β-diketones, including compounds structurally related to 1-(4-Ethylphenyl)-4,4-difluorobutane-1,3-dione. These studies provide valuable insights into the stability and phase transitions of such compounds, which can inform their application in material sciences and engineering (Mahmudov et al., 2011).
Photophysical Properties of Europium Complexes
A study by Raj et al. (2008) on europium complexes with β-diketone ligands, similar to the compound , discusses their synthesis, crystal structure, and photophysical properties. These complexes exhibit strong luminescence and are proposed for applications in light-emitting devices and sensors, demonstrating the versatility of such β-diketone compounds in advanced material applications (Raj et al., 2008).
Fluorescent Probes for Polymerization Monitoring
Ortyl et al. (2014) evaluate the performance of a carbazole derivative, structurally akin to 1-(4-Ethylphenyl)-4,4-difluorobutane-1,3-dione, as a fluorescent probe for real-time monitoring of cationic photopolymerization processes. This application highlights the potential of such compounds in industrial polymer synthesis and quality control processes (Ortyl et al., 2014).
properties
IUPAC Name |
1-(4-ethylphenyl)-4,4-difluorobutane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O2/c1-2-8-3-5-9(6-4-8)10(15)7-11(16)12(13)14/h3-6,12H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKGGXZCRXAKHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CC(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylphenyl)-4,4-difluorobutane-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

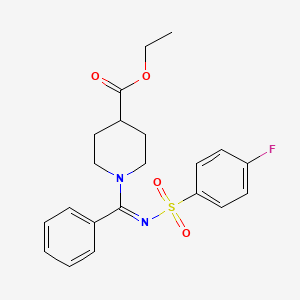
![[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2884866.png)
![4-[Oxo(piperazin-1-yl)acetyl]morpholine](/img/structure/B2884867.png)
![N-(2,3-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2884871.png)
![1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2884872.png)
![N-(2-ethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2884873.png)
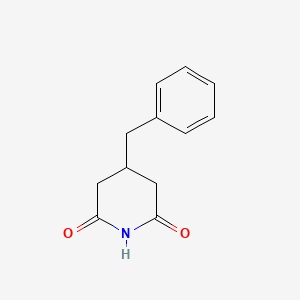
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)-1H-pyrrole-2-carboxamide](/img/structure/B2884875.png)
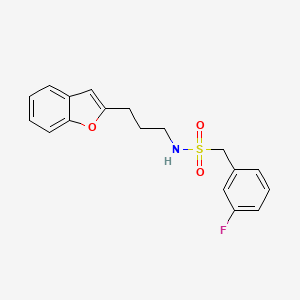
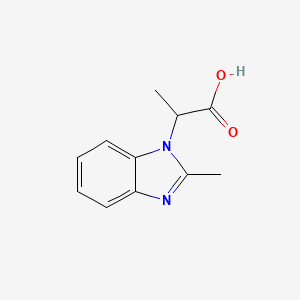

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2884885.png)
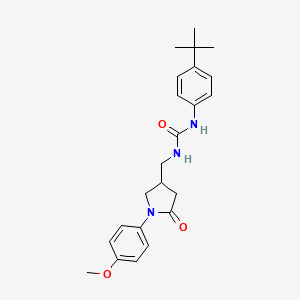
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-isopropylacetamide](/img/structure/B2884887.png)